![molecular formula C21H18FN5OS B2744671 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one CAS No. 422279-60-5](/img/structure/B2744671.png)
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a dimethylpyrimidine moiety and a fluorophenyl group. The structural formula can be represented as follows:
This structure is significant for its interactions with various biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. For instance, similar compounds have shown IC50 values in the nanomolar range against tumor cell lines, indicating potent activity against cancer cells .
Case Study:
A study synthesized several quinazoline derivatives, including variations of the target compound. These derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity profiles. The compound's ability to inhibit EGFR autophosphorylation was linked to its structural features .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 0.5 |
Compound B | MCF7 (Breast) | 0.8 |
Target Compound | HeLa (Cervical) | 0.6 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been extensively studied. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungal species.
Research Findings:
In vitro studies showed that the target compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the aromatic rings enhanced the antimicrobial efficacy .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Candida albicans | 20 µg/mL |
Antiviral Activity
Recent investigations have also highlighted the antiviral potential of quinazoline derivatives. The target compound has been evaluated for its inhibitory effects on influenza virus replication.
Case Study:
A patent describes a series of compounds structurally related to the target compound that act as inhibitors of hemagglutinin (HA), a critical protein for influenza virus entry into host cells. These compounds demonstrated effective antiviral activity in vitro, suggesting potential therapeutic applications in treating influenza .
The biological activities of the target compound can be attributed to several mechanisms:
- EGFR Inhibition: Compounds like the target one inhibit EGFR autophosphorylation, disrupting signaling pathways crucial for cancer cell proliferation.
- Antimicrobial Action: The presence of specific substituents enhances membrane permeability or disrupts essential cellular processes in bacteria and fungi.
- Antiviral Mechanisms: Inhibition of viral proteins such as hemagglutinin impairs viral entry and replication.
Wissenschaftliche Forschungsanwendungen
Case Studies
A notable study demonstrated that quinazolinone derivatives exhibited substantial antiviral activity against influenza viruses. These compounds were able to inhibit an established influenza infection by reducing progeny virus production by over 8-log compared to control groups . This highlights their potential utility in developing antiviral therapies.
Structure-Activity Relationship
Quinazolinones have also been investigated for their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized various quinazolinone analogs and evaluated their efficacy in vitro. One compound was found to synergize with piperacillin-tazobactam, enhancing its antibacterial activity against MRSA .
Antibacterial Efficacy
The mechanism by which these compounds exert their antibacterial effects involves binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This interaction opens the active site of PBP2a, allowing for enhanced action against resistant strains .
Broad Spectrum Activity
The quinazolinone scaffold has been linked to various anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival .
Specific Studies
A study highlighted the synthesis of novel quinazolinone derivatives that showed promising results in inhibiting tumor growth in various cancer models. The compounds demonstrated significant cytotoxicity against a range of cancer cell lines while exhibiting low toxicity towards normal cells .
Antioxidant Properties
Recent investigations into quinazolinone derivatives have revealed their potential as antioxidants. These compounds were tested using DPPH radical scavenging assays, showing significant activity that could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Some studies have also pointed out the anti-inflammatory properties of quinazolinones, suggesting their application in treating inflammatory diseases through modulation of inflammatory pathways .
Summary Table of Applications
Application | Mechanism | Notable Findings |
---|---|---|
Antiviral | Inhibition of hemagglutinin | Reduces viral replication significantly |
Antibacterial | Binding to penicillin-binding proteins | Synergizes with existing antibiotics against MRSA |
Anticancer | Induction of apoptosis | Significant cytotoxicity against cancer cell lines |
Antioxidant | Radical scavenging | Demonstrated strong radical scavenging activity |
Anti-inflammatory | Modulation of inflammatory pathways | Potential application in treating inflammatory diseases |
Eigenschaften
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLBXIDJUFLKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.